

Evaluating the performance of GeSe in solar cells against CIGS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Germanium selenide

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GeSe vs. CIGS: A Comparative Guide to Solar Cell Performance

A detailed evaluation of **Germanium Selenide** (GeSe) and Copper Indium Gallium Selenide (CIGS) as absorber layers in thin-film solar cells, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, stability, and fabrication methodologies.

The quest for highly efficient, stable, and cost-effective photovoltaic materials is a cornerstone of renewable energy research. While Copper Indium Gallium Selenide (CIGS) has long been a frontrunner in the thin-film solar cell market, **Germanium Selenide** (GeSe) is emerging as a promising alternative due to its earth-abundant constituents and excellent optoelectronic properties. This guide offers an in-depth comparison of GeSe and CIGS solar cells, supported by experimental data, to inform materials selection and future research directions.

Performance Metrics: A Quantitative Comparison

The performance of a solar cell is primarily evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the reported experimental data for both GeSe and CIGS solar cells, showcasing the current state of the art for each technology.

Performance Metric	GeSe Solar Cells	CIGS Solar Cells
Power Conversion Efficiency (PCE)	1.48% - 5.2% (certified)[1][2][3]	up to 23.64% (world record)
Open-Circuit Voltage (Voc)	0.22 V - 0.38 V[4]	~0.7 V (typical for high efficiency)
Short-Circuit Current Density (Jsc)	12.6 mA/cm ² - 26.9 mA/cm ² [4]	>35 mA/cm ² (typical for high efficiency)
Fill Factor (FF)	26.5% - 57%[4]	>80% (typical for high efficiency)

Experimental Protocols: Fabrication and Characterization

The fabrication and characterization methods employed for GeSe and CIGS solar cells are crucial in determining their final performance and stability.

GeSe Solar Cell Fabrication

A common method for depositing the GeSe absorber layer is Rapid Thermal Sublimation (RTS). This technique involves the sublimation of GeSe powder in a vacuum chamber, followed by the condensation of the vapor onto a heated substrate.

A typical experimental workflow for GeSe solar cell fabrication is as follows:



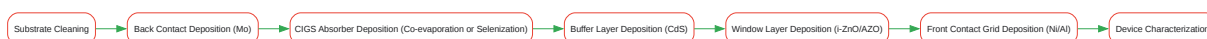
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GeSe Solar Cell Fabrication Workflow

CIGS Solar Cell Fabrication

CIGS absorber layers are typically fabricated using co-evaporation or a two-step selenization process. The co-evaporation method involves the simultaneous evaporation of copper, indium, gallium, and selenium from different sources onto a heated substrate. The two-step process involves depositing a metallic precursor of Cu, In, and Ga, followed by annealing in a selenium-containing atmosphere.

A generalized experimental workflow for CIGS solar cell fabrication is depicted below:



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CIGS Solar Cell Fabrication Workflow

Characterization Techniques

A suite of characterization techniques is employed to evaluate the structural, optical, and electrical properties of the solar cells. These include:

- X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the absorber layer.
- Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-sectional structure of the device.
- Current-Voltage (J-V) Measurements: To determine the key performance parameters (PCE, Voc, Jsc, FF) under simulated solar illumination.
- Quantum Efficiency (QE) Measurements: To assess the wavelength-dependent efficiency of photon-to-electron conversion.

Stability and Degradation: A Critical Comparison

The long-term stability of solar cells is paramount for their commercial viability. While CIGS has a proven track record, its susceptibility to moisture is a known concern. GeSe, on the other hand, has shown promising intrinsic stability.

GeSe Solar Cell Stability

Experimental studies have demonstrated the notable stability of unencapsulated GeSe devices. In one report, GeSe solar cells exhibited no loss in efficiency after 12 months of storage under ambient laboratory conditions.[2] Furthermore, these devices successfully withstood 60 thermal cycles from -40°C to 85°C without any performance degradation, indicating a robust tolerance to temperature fluctuations.[2]

CIGS Solar Cell Stability and Degradation Mechanisms

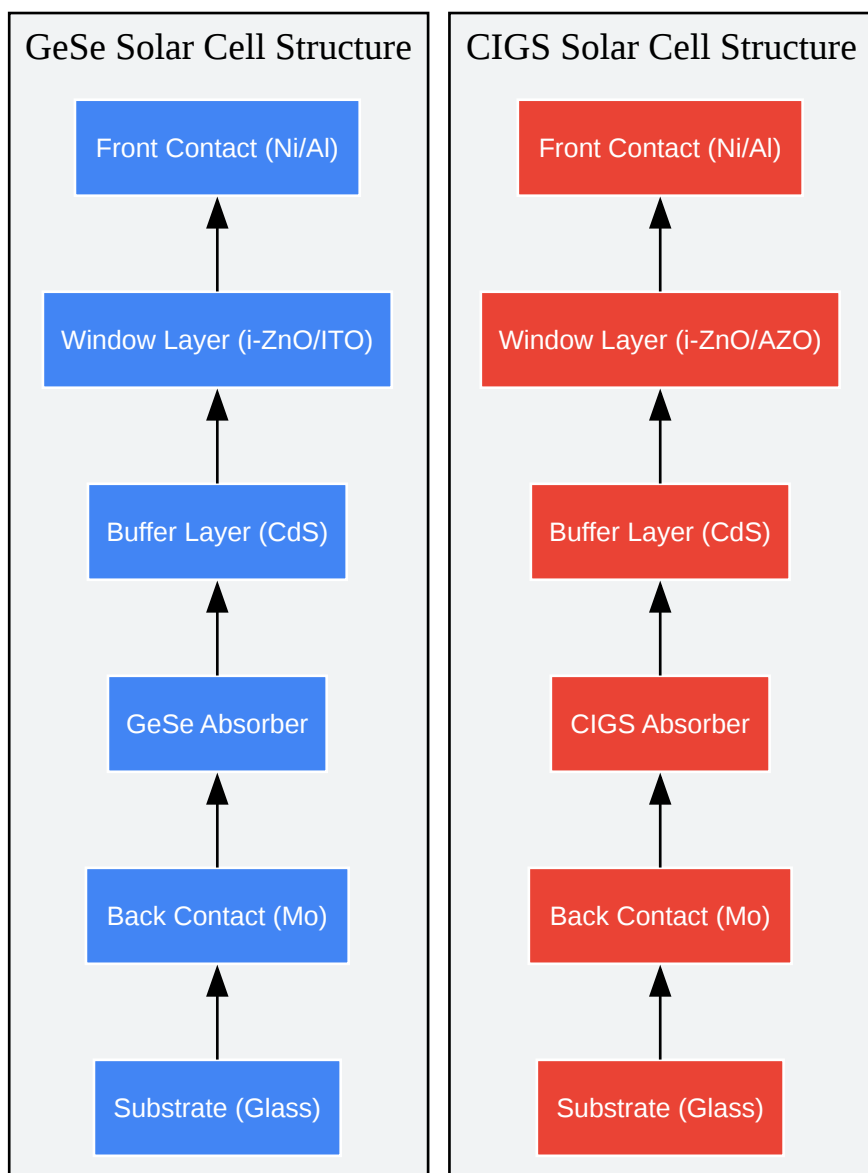
CIGS solar cells are known to be sensitive to environmental stressors, particularly moisture and elevated temperatures. The primary degradation mechanisms involve:

- **Moisture Ingress:** Water molecules can permeate the encapsulation and react with the various layers of the CIGS cell, leading to corrosion and delamination. The transparent conductive oxide (TCO) and the molybdenum (Mo) back contact are particularly susceptible to moisture-induced degradation.
- **Thermal Stress:** Mismatches in the thermal expansion coefficients of the different layers can lead to mechanical stress during temperature cycling, potentially causing cracks and delamination.
- **Light-Induced Degradation:** Some CIGS devices can experience a reversible degradation in performance upon initial light exposure, often attributed to changes in the defect states within the absorber layer.

Standardized accelerated aging tests, such as the damp heat test (85°C / 85% relative humidity for 1000 hours) and thermal cycling test (-40°C to 85°C for 200 cycles) as defined by the International Electrotechnical Commission (IEC) 61646 standard, are used to assess the long-term reliability of thin-film solar modules. While extensive data exists for CIGS under these conditions, highlighting performance degradation in the absence of robust encapsulation, similar standardized testing data for GeSe is not yet widely available in the literature.

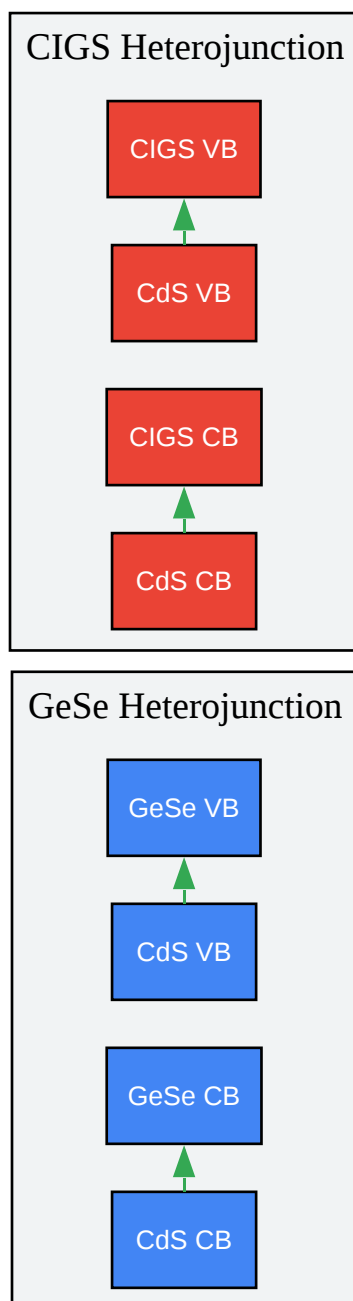
Device Architecture and Energy Band Alignment

The following diagrams illustrate the typical device structures and simplified energy band alignments for GeSe and CIGS solar cells.



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Typical Device Architectures



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Simplified Energy Band Alignments

Conclusion

CIGS solar cells currently offer significantly higher power conversion efficiencies compared to GeSe. However, the intrinsic stability of GeSe, particularly its resilience to ambient conditions and thermal cycling without encapsulation, presents a compelling advantage. The susceptibility

of CIGS to moisture-related degradation necessitates robust and potentially costly encapsulation, a factor that may be less critical for GeSe-based devices.

Further research is required to bridge the efficiency gap between GeSe and CIGS. Improvements in GeSe film quality, interface engineering, and device architecture are crucial for unlocking its full potential. Moreover, standardized accelerated aging tests on GeSe solar cells are needed for a direct and comprehensive comparison of their long-term reliability against established technologies like CIGS. For researchers and professionals in the field, GeSe represents a promising avenue for the development of next-generation, stable, and sustainable photovoltaic technologies.

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- To cite this document: BenchChem. [Evaluating the performance of GeSe in solar cells against CIGS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009391#evaluating-the-performance-of-gese-in-solar-cells-against-cigs]

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